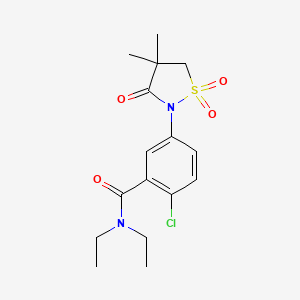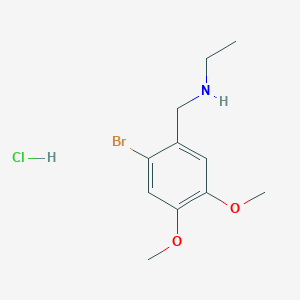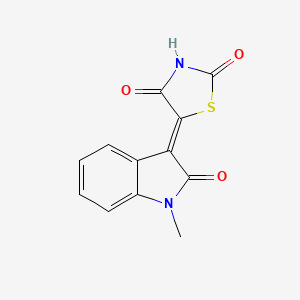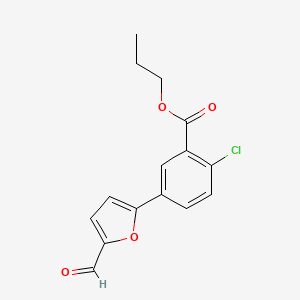
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide, commonly known as DEET, is a chemical compound that has been widely used as an insect repellent since its discovery in 1953. DEET is a colorless to yellowish liquid with a faint odor and is soluble in water, alcohol, and most organic solvents. The effectiveness of DEET as an insect repellent has been extensively studied and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies.
Mécanisme D'action
The mechanism of action of DEET as an insect repellent is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans and other animals. DEET is thought to mask the scent of humans and other animals, making it more difficult for insects to locate their prey.
Biochemical and Physiological Effects:
DEET has been found to have a low toxicity profile in humans and animals when used as directed. However, exposure to high concentrations of DEET can cause skin irritation, eye irritation, and respiratory problems. DEET has also been found to have a negative impact on some aquatic organisms, including fish and amphibians.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a highly effective insect repellent that has been widely used in laboratory experiments to study the behavior and physiology of insects. However, DEET has some limitations as a research tool, including its potential toxicity to some organisms and its limited effectiveness against certain insect species.
Orientations Futures
There are several areas of research that could benefit from further study of DEET and its properties. These include:
- Further investigation of the mechanism of action of DEET as an insect repellent
- Development of new and more effective insect repellent compounds based on the structure of DEET
- Study of the potential environmental impacts of DEET and other insect repellents on aquatic ecosystems
- Investigation of the potential health effects of long-term exposure to DEET in humans and animals.
In conclusion, DEET is a highly effective insect repellent that has been widely used for over 60 years. While DEET has some limitations as a research tool, it has been a valuable asset in the study of insect behavior and physiology. Further research is needed to fully understand the mechanism of action of DEET and to develop new and more effective insect repellent compounds.
Méthodes De Synthèse
DEET can be synthesized through a multi-step process that involves the reaction of diethylamine with thionyl chloride to form diethylaminochlorosulfurane, which is then reacted with N,N-dimethylbenzamide to form DEET. The synthesis of DEET is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects. DEET has been used in a variety of scientific research applications, including entomology, agricultural research, and public health.
Propriétés
IUPAC Name |
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSLWGIGLZRETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)

![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)


![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)

![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
![1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5128802.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5128821.png)
